N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide is a synthetic compound that combines the structural features of coumarin, thiazole, and cyclohexanecarboxamide. Coumarin derivatives are known for their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties . Thiazole derivatives also exhibit diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer effects . The combination of these moieties in a single molecule aims to enhance its biological activity and potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds containing a 1,3-thiazole ring, which is present in this compound, form the central structural group of a number of biologically active natural products and pharmacologically active compounds .
Mode of Action
It’s known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules , suggesting that they may affect a variety of biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could potentially influence its bioavailability.
Result of Action
Compounds containing a thiazole ring have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents could potentially be influenced by environmental factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide are not fully elucidated. Compounds in the coumarin-thiazole class have been reported to exhibit a wide range of biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The exact enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
In vitro evaluation of coumarin compounds, including this compound, has revealed cytotoxicity against various cell lines . The compound influences cell function by exerting cytotoxic effects, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that coumarin-thiazole hybrids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. The stability, degradation, and long-term effects on cellular function of similar coumarin compounds have been studied .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-known. Coumarin-thiazole hybrids are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Similar compounds are known to interact with various transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-known. Similar compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide typically involves a multi-step process. One common method starts with the synthesis of the coumarin moiety, followed by the formation of the thiazole ring and finally the coupling with cyclohexanecarboxamide.
Synthesis of Coumarin Moiety: The coumarin moiety can be synthesized by reacting 7-hydroxy-4-methylcoumarin with ethylchloroacetate in the presence of a base, followed by cyclization.
Formation of Thiazole Ring: The thiazole ring can be formed by reacting the coumarin derivative with thiosemicarbazide and an appropriate aldehyde under reflux conditions.
Coupling with Cyclohexanecarboxamide: The final step involves coupling the thiazole-coumarin intermediate with cyclohexanecarboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: Investigated for its antimicrobial, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and as a component in chemical formulations.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide: Similar structure but with a benzamide group instead of cyclohexanecarboxamide.
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of cyclohexanecarboxamide.
Uniqueness
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide is unique due to its combination of coumarin, thiazole, and cyclohexanecarboxamide moieties, which may enhance its biological activity and therapeutic potential compared to similar compounds.
Properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-17(12-6-2-1-3-7-12)21-19-20-15(11-25-19)14-10-13-8-4-5-9-16(13)24-18(14)23/h4-5,8-12H,1-3,6-7H2,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLUXDNFXSIVLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.